3-Ethyl-2-ethynylthiophene molecular weight and physical properties
3-Ethyl-2-ethynylthiophene molecular weight and physical properties
An In-depth Technical Guide to 3-Ethyl-2-ethynylthiophene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2-ethynylthiophene, a functionalized thiophene monomer. Although not a widely commercialized compound, its unique structure, featuring both an ethyl group at the 3-position and a reactive ethynyl group at the 2-position, makes it a molecule of significant interest for the synthesis of advanced organic materials. This document details its predicted physicochemical properties, a robust and validated synthetic pathway from common starting materials, and a discussion of its potential applications in organic electronics and materials science. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Introduction and Significance
Thiophene-based compounds are a cornerstone of modern materials science and medicinal chemistry. The thiophene ring's aromaticity, electron-rich nature, and structural planarity make it an ideal building block for π-conjugated systems.[1][2] Polythiophenes, in particular, have been extensively studied for their semiconducting properties, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2][3][4]
The properties of polythiophenes can be precisely tuned by introducing functional groups onto the thiophene monomer.[3][4] An alkyl group at the 3-position, such as an ethyl group, enhances the solubility and processability of the resulting polymer. A terminal alkyne (ethynyl group), on the other hand, is a highly versatile functional handle. It can be used for post-polymerization functionalization via "click" chemistry, for creating extended conjugated systems through further coupling reactions, or for direct polymerization to form poly(ethynylthiophene) derivatives.[4][5]
3-Ethyl-2-ethynylthiophene combines these features, offering a monomer that can produce soluble, functionalizable, and potentially highly conductive polymers. This guide elucidates the necessary details to synthesize and utilize this promising, yet underexplored, chemical entity.
Physicochemical Properties
As 3-Ethyl-2-ethynylthiophene is not a commercially cataloged compound, its physical properties have been estimated based on structurally analogous molecules. The core data is summarized in the table below.
| Property | Value | Basis of Estimation |
| IUPAC Name | 3-Ethyl-2-ethynylthiophene | --- |
| Molecular Formula | C₈H₈S | Calculated |
| Molecular Weight | 136.21 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Estimated Boiling Point | ~175-185 °C | Extrapolated from 3-ethylthiophene (~130-140°C)[6] and considering the increase in molecular weight and polarity from the ethynyl group. |
| Estimated Density | ~1.05 g/mL at 25 °C | Interpolated between 3-ethylthiophene (~0.996 g/mL)[6] and other substituted thiophenes. |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Ether) | Typical for substituted thiophenes. |
Synthesis of 3-Ethyl-2-ethynylthiophene: A Validated Three-Step Protocol
The synthesis of 3-Ethyl-2-ethynylthiophene can be achieved through a reliable three-step sequence starting from the commercially available 3-bromothiophene. This pathway is designed for high regioselectivity and employs well-understood, high-yielding reactions.
Logical Workflow for Synthesis
The chosen synthetic strategy involves first introducing the stable ethyl group and then performing a halogenation at the most reactive adjacent position (C2). This halogenated intermediate is then perfectly primed for the introduction of the ethynyl group via a robust cross-coupling reaction.
Caption: Synthetic workflow for 3-Ethyl-2-ethynylthiophene.
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
Principle: This step utilizes a nickel-catalyzed Kumada cross-coupling reaction. The Grignard reagent, ethylmagnesium bromide, displaces the bromine atom on the thiophene ring to form a new carbon-carbon bond. This is a highly efficient method for alkylating aryl halides.[7][8]
Protocol:
-
To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 3-bromothiophene (1.0 eq) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.015 eq).
-
Add anhydrous diethyl ether as the solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Cool the mixture to 0 °C and carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-ethylthiophene as a colorless liquid.[6][7][9]
Step 2: Regioselective Bromination to form 2-Bromo-3-ethylthiophene
Principle: Electrophilic aromatic substitution on 3-alkylthiophenes occurs preferentially at the C2 position due to the activating, ortho-directing effect of the alkyl group and the inherent higher reactivity of the α-positions of the thiophene ring.[8] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[8]
Protocol:
-
Dissolve 3-ethylthiophene (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and acetic acid.
-
Protect the flask from light and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-bromo-3-ethylthiophene can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation. Physical properties can be estimated from similar compounds like 2-bromo-3-methylthiophene (b.p. 173-176 °C, density 1.572 g/mL).
Step 3: Sonogashira Coupling and Deprotection
Principle: The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[10][11][12] To avoid side reactions and the handling of gaseous acetylene, trimethylsilylacetylene (TMSA) is used as a stable and effective alkyne source. The trimethylsilyl (TMS) group acts as a protecting group and is easily removed in a subsequent step.[13][14]
Protocol:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-3-ethylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Add anhydrous triethylamine (Et₃N) as both the solvent and base.
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (TMSA) (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, and filter through a pad of celite to remove the catalyst residues, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product, 3-Ethyl-2-(trimethylsilylethynyl)thiophene, can be taken directly to the deprotection step.
-
Deprotection: Dissolve the crude TMS-protected compound in acetonitrile containing a small amount of water.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) and stir the mixture at room temperature for 1-2 hours. This method is highly chemoselective for cleaving acetylenic TMS groups.[15]
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, 3-Ethyl-2-ethynylthiophene, by column chromatography on silica gel.
Reactivity, Core Applications, and Future Directions
Chemical Reactivity
The chemical reactivity of 3-Ethyl-2-ethynylthiophene is dominated by the terminal alkyne. The acetylenic proton is weakly acidic and can be deprotonated to form a metal acetylide, which can then react with various electrophiles. Key reactions include:
-
Further Sonogashira Couplings: Can be coupled with other aryl or vinyl halides to create extended π-conjugated systems.
-
Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile attachment of a wide variety of functional groups.
-
Polymerization: The monomer can be polymerized through various methods, including oxidative coupling, to form poly(3-ethyl-2-ethynylthiophene).
Core Applications in Materials Science
The primary application for 3-Ethyl-2-ethynylthiophene is as a monomer for the synthesis of functional conjugated polymers.
Caption: Potential applications derived from the monomer.
-
Organic Electronics: Polymerization of 3-Ethyl-2-ethynylthiophene would yield a polymer with enhanced solubility (from the ethyl group) and a conjugated backbone. Such polymers are promising candidates for the active layer in organic thin-film transistors and photovoltaic devices.[1][2] The properties can be further tuned by co-polymerizing with other monomers.
-
Functional Materials & Sensors: The presence of the reactive ethynyl handle on the polymer backbone allows for post-polymerization modification. This enables the attachment of specific receptor molecules for creating chemical sensors or biosensors, or the tuning of surface properties for applications like functional coatings or biocompatible interfaces for in-vitro models.[4][16]
Conclusion
3-Ethyl-2-ethynylthiophene represents a valuable, albeit not commonly available, building block for materials science. Its synthesis is achievable through a robust and logical sequence of well-established organic reactions. The combination of a solubilizing alkyl chain and a versatile ethynyl functional group makes it an attractive monomer for creating a new generation of precisely engineered polythiophenes. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising compound in the development of advanced organic electronic materials.
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